7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one
CAS No.: 145903-32-8
Cat. No.: VC8176155
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145903-32-8 |
|---|---|
| Molecular Formula | C10H11NO2S |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 7-methoxy-3,4-dihydro-2H-1,4-benzothiazepin-5-one |
| Standard InChI | InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
| Standard InChI Key | GYYTWZZEOQZZDK-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SCCNC2=O |
| Canonical SMILES | COC1=CC2=C(C=C1)SCCNC2=O |
Introduction
7-Methoxy-3,4-dihydrobenzo[f] thiazepin-5(2H)-one is a heterocyclic compound belonging to the benzothiazepine class. It exhibits a unique molecular structure that has drawn interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's chemical properties, synthesis methods, and potential applications.
Molecular Data
Structural Features
The compound contains:
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A benzene ring fused with a thiazepine ring.
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A methoxy (-OCH3) substituent at the 7th position.
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A ketone group at the 5th position of the thiazepine ring.
General Synthetic Approach
The synthesis of benzothiazepine derivatives typically involves:
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Cyclization Reactions:
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Starting with ortho-substituted aniline derivatives and sulfur-containing reagents.
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Formation of the thiazepine ring via cyclization.
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Functionalization:
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Introduction of substituents like methoxy groups through alkylation or methylation reactions.
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While specific protocols for this compound are not detailed in the search results, similar compounds have been synthesized using mild reaction conditions and commercially available reagents .
Pharmacological Potential
Benzothiazepine derivatives are known for diverse pharmacological activities:
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Anticancer Activity: Related compounds have shown antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7 .
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CNS Activity: Benzothiazepines are explored for anxiolytic and analgesic properties .
Although specific biological evaluations for 7-Methoxy-3,4-dihydrobenzo[f] thiazepin-5(2H)-one are unavailable in the provided sources, its structural similarity to bioactive benzothiazepines suggests potential in these areas.
Potential Targets
The compound may interact with:
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Serotonin receptors (e.g., 5-HT1A), as seen with related heterocyclic systems .
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Enzymes like lipoxygenases involved in inflammation pathways .
Comparative Data Table
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